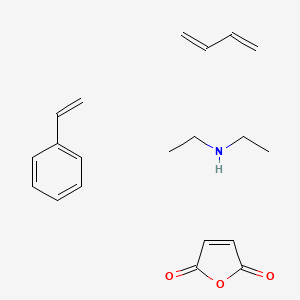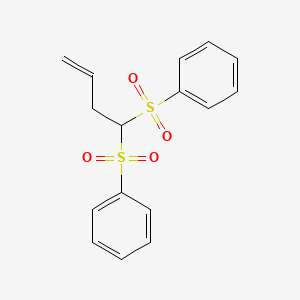
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes a tetrahydropyridine ring substituted with a hydroxymethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide typically involves the quaternization of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
- Dissolve 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine in the solvent.
- Add an excess of methyl iodide to the solution.
- Heat the reaction mixture under reflux for several hours.
- Cool the reaction mixture and precipitate the product by adding a non-solvent such as diethyl ether.
- Filter and purify the product by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield and purity of the product. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium chloride (NaCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: 4-(Formyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide or 4-(Carboxyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide.
Reduction: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridine.
Substitution: 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium chloride, bromide, or hydroxide.
Scientific Research Applications
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the production of surfactants, disinfectants, and antistatic agents.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is primarily related to its quaternary ammonium structure. Quaternary ammonium compounds are known to interact with cell membranes, leading to disruption of membrane integrity and cell lysis. This makes them effective as antimicrobial agents. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium iodide: Similar quaternary ammonium structure but lacks the hydroxymethyl group.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: A surfactant with a long alkyl chain and quaternary ammonium head group.
Uniqueness
4-(Hydroxymethyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide is unique due to the presence of the hydroxymethyl group, which can undergo further chemical modifications
Properties
CAS No. |
110274-70-9 |
|---|---|
Molecular Formula |
C8H16INO |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
(1,1-dimethyl-3,6-dihydro-2H-pyridin-1-ium-4-yl)methanol;iodide |
InChI |
InChI=1S/C8H16NO.HI/c1-9(2)5-3-8(7-10)4-6-9;/h3,10H,4-7H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
ZIXYQFYIMULIAC-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCC(=CC1)CO)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



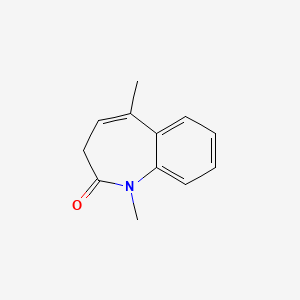
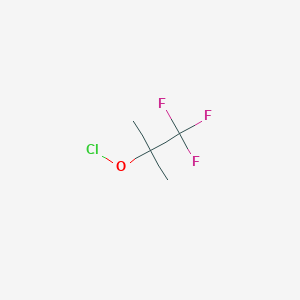
![1a,6-Dimethoxy-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14324652.png)
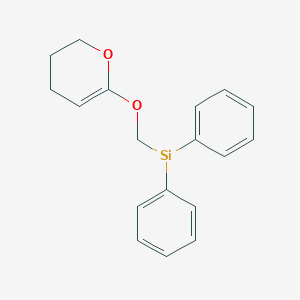
![6-(2-Chlorobenzoyl)-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14324662.png)
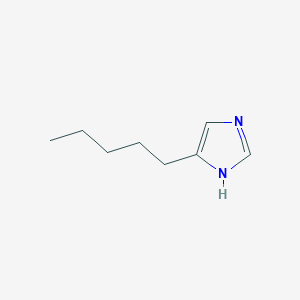
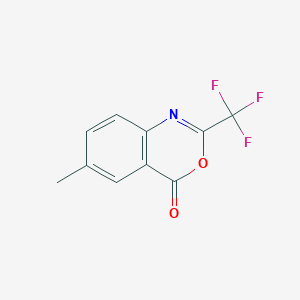
![9-Phenyl-3,5,6,9-tetrahydrothieno[2,3-b][1,8]naphthyridin-4(2H)-one](/img/structure/B14324679.png)
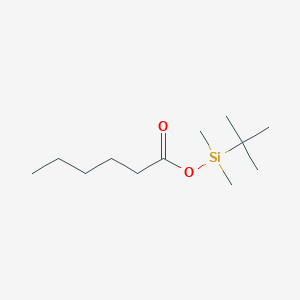
![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
